(Cyclobutylmethyl)(2,2-difluoroethyl)amine hydrochloride
Overview
Description
(Cyclobutylmethyl)(2,2-difluoroethyl)amine hydrochloride is a chemical compound with the molecular formula C7H14ClF2N and a molecular weight of 185.64 g/mol . This compound is characterized by the presence of a cyclobutylmethyl group and a 2,2-difluoroethyl group attached to an amine, with the hydrochloride salt form enhancing its stability and solubility .
Preparation Methods
The synthesis of (Cyclobutylmethyl)(2,2-difluoroethyl)amine hydrochloride typically involves the following steps:
Formation of the Cyclobutylmethyl Intermediate: This step involves the preparation of the cyclobutylmethyl group through a series of organic reactions, such as cyclization and alkylation.
Introduction of the 2,2-Difluoroethyl Group: The 2,2-difluoroethyl group is introduced via nucleophilic substitution reactions, often using reagents like 2,2-difluoroethylamine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
(Cyclobutylmethyl)(2,2-difluoroethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(Cyclobutylmethyl)(2,2-difluoroethyl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological molecules, providing insights into its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique structural properties.
Mechanism of Action
The mechanism of action of (Cyclobutylmethyl)(2,2-difluoroethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
(Cyclobutylmethyl)(2,2-difluoroethyl)amine hydrochloride can be compared with other similar compounds, such as:
(Cyclobutylmethyl)amine hydrochloride: Lacks the 2,2-difluoroethyl group, resulting in different reactivity and applications.
(2,2-Difluoroethyl)amine hydrochloride: Lacks the cyclobutylmethyl group, leading to variations in its chemical and biological properties.
(Cyclobutylmethyl)(2,2-difluoroethyl)amine: The free base form without the hydrochloride salt, which may affect its solubility and stability.
Properties
IUPAC Name |
N-(cyclobutylmethyl)-2,2-difluoroethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)5-10-4-6-2-1-3-6;/h6-7,10H,1-5H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBRXEOMHKKVMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNCC(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384427-97-7 | |
Record name | Cyclobutanemethanamine, N-(2,2-difluoroethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384427-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (cyclobutylmethyl)(2,2-difluoroethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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